2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
The synthesis of 2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-iodobenzaldehyde with phenylacetic acid in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using a Lewis acid catalyst to yield the desired isoindoline derivative . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using solventless conditions and green chemistry principles .
Chemical Reactions Analysis
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Scientific Research Applications
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to modulate the activity of dopamine receptors, which are involved in neurological processes . The compound binds to the receptor’s allosteric site, altering its conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione can be compared with other isoindoline derivatives such as:
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-3-phenylpropanamide: This compound has a similar structure but differs in the substitution pattern on the isoindoline ring.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound contains a thiocarbamate group instead of a ketone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodophenyl group, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
1675-83-8 |
---|---|
Molecular Formula |
C24H17IO3 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-[3-(4-iodophenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C24H17IO3/c25-17-12-10-16(11-13-17)21(26)14-20(15-6-2-1-3-7-15)22-23(27)18-8-4-5-9-19(18)24(22)28/h1-13,20,22H,14H2 |
InChI Key |
QYPLBALJMCVFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)I)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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